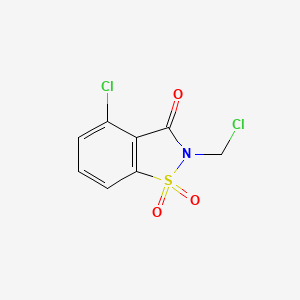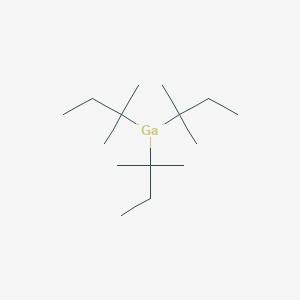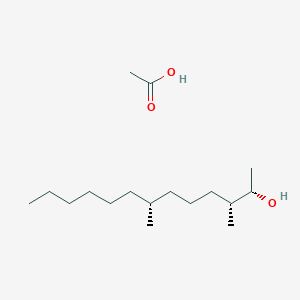![molecular formula C17H16O8 B14265811 4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) CAS No. 136158-27-5](/img/structure/B14265811.png)
4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is an organic compound characterized by the presence of two hydroxybenzoic acid groups connected via a propane-1,3-diylbis(oxy) linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxy and carboxylic acid groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity .
相似化合物的比较
Similar Compounds
4,4’-(Propane-1,3-diylbis(oxy))bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy and nitro groups.
4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine) Tetrahydrochloride: Contains diamine groups instead of hydroxybenzoic acid groups
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is unique due to its specific combination of hydroxybenzoic acid groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
属性
CAS 编号 |
136158-27-5 |
|---|---|
分子式 |
C17H16O8 |
分子量 |
348.3 g/mol |
IUPAC 名称 |
4-[3-(4-carboxy-3-hydroxyphenoxy)propoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H16O8/c18-14-8-10(2-4-12(14)16(20)21)24-6-1-7-25-11-3-5-13(17(22)23)15(19)9-11/h2-5,8-9,18-19H,1,6-7H2,(H,20,21)(H,22,23) |
InChI 键 |
SBSMPFSMMUYBJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OCCCOC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
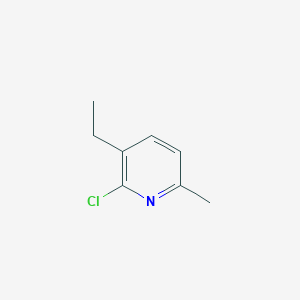
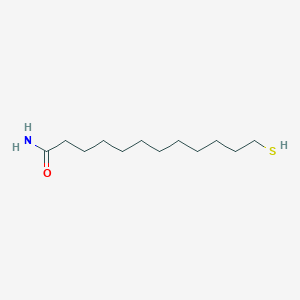
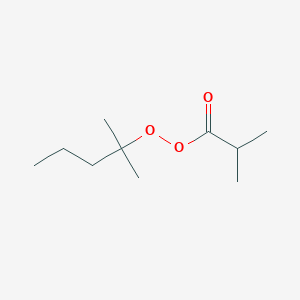
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
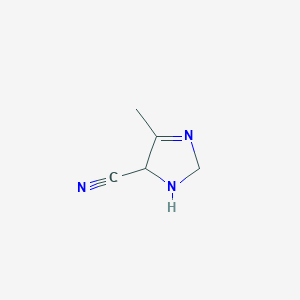
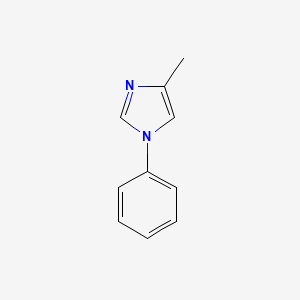
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)

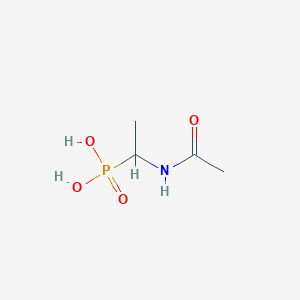
![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
